molecular formula C17H21N3O2S B10980037 N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B10980037
M. Wt: 331.4 g/mol
InChI Key: FUQRSPZFMRHNKF-UHFFFAOYSA-N
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Description

    N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide: is a complex organic compound with a unique structure.

  • It contains a furan ring, a pyrimidine moiety, and a sulfanyl group, making it an interesting target for synthesis and study.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the condensation of 4,6-dimethylpyrimidine-2-thiol with cyclopentylamine, followed by cyclization with furan-2-carboxylic acid.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., ethanol or dichloromethane).

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound can lead to novel synthetic methodologies.

      Biology: It may serve as a potential bioactive compound due to its unique structure.

      Medicine: Further studies could explore its pharmacological properties.

      Industry: Applications in materials science or catalysis are worth exploring.

  • Mechanism of Action

    • The exact mechanism remains speculative, but potential targets include enzymes or receptors related to the furan or pyrimidine moieties.
    • Pathways involving redox processes or nucleophilic interactions may play a role.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrimidine-furan hybrids or sulfanyl-containing compounds.

      Uniqueness: Highlight its distinctive features, such as the cyclopentyl group and the specific arrangement of functional groups.

    Remember that this compound’s full potential awaits further investigation, and its applications may extend beyond what we currently know.

    Properties

    Molecular Formula

    C17H21N3O2S

    Molecular Weight

    331.4 g/mol

    IUPAC Name

    N-cyclopentyl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

    InChI

    InChI=1S/C17H21N3O2S/c1-11-9-12(2)19-17(18-11)23-10-14-7-8-15(22-14)16(21)20-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,20,21)

    InChI Key

    FUQRSPZFMRHNKF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3CCCC3)C

    Origin of Product

    United States

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